molecular formula C7H7NOS B041779 4-Hydroxythiobenzamide CAS No. 25984-63-8

4-Hydroxythiobenzamide

Cat. No.: B041779
CAS No.: 25984-63-8
M. Wt: 153.2 g/mol
InChI Key: DOCQBKMMNPJLOR-UHFFFAOYSA-N
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Description

4-Hydroxythiobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protection Against Oxidative Damage : Poly(lactic acid) functionalized 4-hydroxythiobenzamide microparticles can release hydrogen sulfide sustainably, offering potential for preventing and treating diseases caused by oxidative damage (Do et al., 2019).

  • Cancer Research :

    • 4-Hydroxyandrostenedione (4-OHA) has been found to be a more effective aromatase inhibitor than aminoglutethimide for reducing ovarian estrogen production in hormone-dependent tumors and normal rats, suggesting its relevance in cancer treatment (Wing, Garrett, & Brodie, 1985).
    • Similarly, 4-OHA also shows effective aromatase inhibitory potential with antitumor activity and reduced ovarian estrogen secretion (Brodie & Wing Lih-Yuh, 1987).
  • Molecular Studies :

    • This compound (HTB) demonstrates intra-molecular charge transfer, aligning well with observed FTIR and FT-Raman spectra, indicating charge transfer within the molecule (Sambathkumar, 2015).
    • O-hydroxythiobenzamide and its complexes exhibit a thioamide-thioimidic acid equilibrium, with thioamide forms in Pt(II) and Pt(IV) complexes (Banerjee & Raychaudhury, 1982).
  • Apoptosis Induction : N-(4-hydroxyphenyl)retinamide (4HPR) induces apoptosis in cervical carcinoma cells, pointing towards its role in tumor inhibition (Oridate et al., 1997).

  • Pharmacological Applications : 4-Hydroxyisoleucine (4-HIL) from Trigonella foenum-graecum seeds has broad pharmacological effects and is used in treating diseases like type 2 diabetes, dyslipidemia, metabolic syndrome, and fatty liver (Fen, 2014).

  • Breast Cancer Research : Isothiocyanates in cruciferous plants effectively sensitize estrogen receptor-positive breast cancer cells to 4-hydroxytamoxifen, potentially reducing effective drug concentration and improving treatment outcomes (Pawlik, Słomińska-Wojewódzka, & Herman-Antosiewicz, 2015).

Safety and Hazards

4-Hydroxythiobenzamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

Research has shown that 4-Hydroxythiobenzamide can be used to fabricate microparticles that can be potentially loaded with a drug allowing for co-release of the drug and H2S . These microparticles have shown to protect cells from reactive oxygen species (ROS) levels of superoxide . This represents a new platform technology that could be used to prevent and treat diseases caused by oxidative damage .

Properties

IUPAC Name

4-hydroxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNKXSVUGXUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420703
Record name 4-Hydroxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25984-63-8
Record name 4-Hydroxythiobenzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYTHIOBENZAMIDE
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Record name 4-HYDROXYTHIOBENZAMIDE
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Synthesis routes and methods I

Procedure details

In a round bottomed flask, 4-hydroxybenzonitrile (5.00 g, 41.9 mmol), diethylthiophosphoric acid (7.02 g, 41.9 mmol), and water (8 ml) were heated with stirring to about 80° C. for about thirty minutes. An additional 10 ml of water was then added to the suspension, and the reaction was heated for about another one hour. The mixture was then allowed to stir for about sixteen hours at room temperature and was then extracted with water and 1:1 ether/ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting solid was purified by column chromatography (silica gel; hexanes to ethyl acetate). The product was isolated as a yellow solid (5.54 g, 87% yield). 1H NMR (CD3OD): δ6.74 (d, 2H, J=9.1 Hz), 7.83 (d, 2H, J=8.7 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
87%

Synthesis routes and methods II

Procedure details

At a temperature and in the manner as described in Example 1, 69 g of potassium thiocyanate (0.7 mol) and 52 g of phenol (0.55 mol) are stirred with 0.5 l of 98% hydrofluoric acid, and subsequently, the mixture is stirred for 3 days at room temperature. 0.3 l of hydrofluoric acid are then distilled off at normal pressure and a bath temperature of up to 60° C, the remainder is cooled and the residue is stirred with ice and water. The crude product precipitated is suction-filtered and may be purified by dissolving in dilute soda solution at room temperature, clarifying the solution and subsequent precipitation of the product with mineral acid or by recrystallization from water. The 4-hydroxy-thiobenzamide so obtained has a melting point of 192° - 193° C. The yield is 85% of the theoretical yield, relative to the phenol used.
Name
potassium thiocyanate
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Hydroxythiobenzamide in medicinal chemistry?

A1: this compound is gaining traction in medicinal chemistry due to its ability to release hydrogen sulfide (H2S). H2S is emerging as a crucial signaling molecule with various physiological roles, including cardioprotection. [] Researchers are exploring this compound as a potential H2S donor for developing novel therapeutic agents.

Q2: How does this compound contribute to cardioprotection?

A2: Studies have shown that novel hybrid compounds combining the adenine nucleus with a this compound moiety, designed as H2S slow-release hybrids, exhibit promising cardioprotective effects. [] These compounds, specifically derivatives 4 and 11, significantly reduced infarct size in models of sustained ischemia. Mechanistically, they appear to act synergistically by activating the PKG/PLN pathway in the ischemic myocardium, highlighting the potential of combining both pharmacophores for enhanced cardioprotection. []

Q3: Are there methods for controlled release of this compound?

A3: Yes, researchers have developed a method for the long-term release of this compound using poly(lactic acid) as a carrier. [, ] This involves synthesizing copolymers of L-lactide and a lactide functionalized with this compound. This approach allows for the sustained release of this compound over several weeks, demonstrating its potential for long-term therapeutic applications. []

Q4: What is the structure of this compound and are there spectroscopic characterizations?

A4: this compound consists of a benzene ring with a hydroxyl group (-OH) at the para position and a thioamide group (-CSNH2) attached directly to the ring. While the provided abstracts don't detail specific spectroscopic data, vibrational spectra analysis, including techniques like infrared and Raman spectroscopy, has been used to characterize this compound. [] These techniques provide insights into the molecule's vibrational modes, which are related to its structure and chemical bonds.

Q5: How does the structure of this compound relate to its activity?

A5: While detailed SAR studies weren't explicitly discussed in the provided abstracts, the presence of the thioamide group (-CSNH2) is crucial for its H2S releasing properties. [] Modification of the this compound structure, particularly around the thioamide moiety, would likely impact its H2S releasing capacity and subsequent biological activity. Further research focusing on systematic structural modifications and their impact on activity would be valuable.

Q6: How is this compound synthesized?

A6: One method for synthesizing this compound involves the reaction of p-cyanophenol with thioacetamide. [] This reaction yields this compound as an intermediate product. This intermediate can then be used directly in subsequent reactions without further purification, simplifying the synthesis process. []

Q7: Have there been computational studies on this compound?

A7: Yes, computational chemistry techniques have been employed to study this compound. Specifically, Natural Bond Orbital (NBO) analysis and calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies have been performed. [] These computational studies provide valuable insights into the molecule's electronic structure, reactivity, and potential interactions with other molecules.

Q8: What analytical methods are used to study this compound?

A8: Various analytical methods are employed to study this compound, depending on the specific research goal. For instance, a validated UPLC-DAD (Ultra Performance Liquid Chromatography - Diode Array Detection) method has been used to quantify the release of H2S from this compound derivatives in vivo. [] This method ensures accurate and reliable measurements of H2S release, a critical parameter for understanding the compound's biological activity.

Q9: What is the environmental impact of this compound?

A9: The provided research abstracts do not delve into the environmental impact and degradation of this compound. Given the growing interest in this compound for various applications, future research should address its environmental fate, ecotoxicological effects, and potential mitigation strategies to minimize negative impacts on the ecosystem.

Q10: Are there any known alternatives or substitutes for this compound?

A10: While the provided research primarily focuses on this compound and its derivatives, alternative H2S donors are being explored in the field. [] These alternatives may offer advantages in terms of H2S release kinetics, stability, or target specificity. Comparing the performance, cost, and overall impact of this compound with these alternatives is crucial for identifying the most suitable H2S donor for specific applications.

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